molecular formula C28H35BrN4O4S B11091080 N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine

N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine

Cat. No.: B11091080
M. Wt: 603.6 g/mol
InChI Key: UEHIQHAGEMILKQ-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine is a complex organic compound featuring a unique adamantyl group, a bromophenyl sulfonyl group, and a nitrophenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through the alkylation of adamantane with appropriate alkyl halides.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of a bromophenyl derivative using sulfonyl chlorides under basic conditions.

    Piperazine Derivative Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and suitable electrophiles.

    Final Coupling: The final step involves coupling the intermediate compounds through amide or amine bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and piperazine moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis.

    Materials Science: Used in the synthesis of advanced materials with unique properties.

Biology

    Biochemical Probes: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specialized functions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, influencing binding affinity and selectivity. The bromophenyl sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl piperazine moiety can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-chlorophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine
  • N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-methylphenyl)sulfonyl]piperazino}-2-nitrophenyl)amine

Uniqueness

The presence of the bromophenyl sulfonyl group distinguishes this compound from its analogs, potentially offering unique reactivity and binding properties. The combination of the adamantyl and nitrophenyl piperazine moieties also contributes to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C28H35BrN4O4S

Molecular Weight

603.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline

InChI

InChI=1S/C28H35BrN4O4S/c1-19(28-16-20-12-21(17-28)14-22(13-20)18-28)30-26-15-24(4-7-27(26)33(34)35)31-8-10-32(11-9-31)38(36,37)25-5-2-23(29)3-6-25/h2-7,15,19-22,30H,8-14,16-18H2,1H3

InChI Key

UEHIQHAGEMILKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)Br)[N+](=O)[O-]

Origin of Product

United States

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